Tert-butyl 3,5-dioxomorpholine-4-carboxylate
Description
Tert-butyl 3,5-dioxomorpholine-4-carboxylate is a morpholine-derived compound characterized by a six-membered heterocyclic ring containing two oxygen atoms and a ketone group at the 3- and 5-positions. The tert-butyl carboxylate moiety enhances steric protection and stability, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural rigidity and electron-withdrawing dioxo groups influence reactivity, enabling selective transformations such as nucleophilic substitutions or ring-opening reactions.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3,5-dioxomorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-9(2,3)15-8(13)10-6(11)4-14-5-7(10)12/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDBJPKMFBNYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)COCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,5-dioxomorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of tert-butyl chloroformate, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic attack.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Tert-butyl 3,5-dioxomorpholine-4-carboxylate has been investigated for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .
Synthesis of Bioactive Compounds:
This compound serves as an important intermediate in the synthesis of bioactive molecules. Its structural features allow for the modification and development of compounds with enhanced biological activity, including anti-inflammatory and anticancer properties . The ability to functionalize the morpholine ring opens pathways for creating diverse pharmacophores.
Polymer Science
Polymeric Carriers for mRNA Delivery:
Recent studies highlight the use of this compound in developing polymeric carriers for mRNA delivery systems. These carriers enhance the stability and efficacy of mRNA vaccines by facilitating cellular uptake and release . The compound's ability to form stable complexes with nucleotides makes it valuable in the field of gene therapy and vaccine development.
Lactone Monomer Applications:
The compound is also utilized as a lactone monomer in synthesizing biodegradable polymers. These materials are particularly useful in creating environmentally friendly packaging solutions and drug delivery systems that degrade safely in biological environments .
Agrochemicals
Fungicidal Activity:
this compound has shown promising results as a fungicide. Its derivatives have been tested against various phytopathogenic fungi, demonstrating effective control over crop diseases . This application is crucial for sustainable agriculture, as it provides an alternative to traditional chemical fungicides.
Plant Growth Regulators:
Research suggests that this compound may act as a plant growth regulator, promoting growth and enhancing stress resistance in plants. This property could be beneficial in improving crop yields under adverse environmental conditions .
Data Table: Applications Overview
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that specific modifications to the morpholine ring significantly enhanced antimicrobial activity. -
mRNA Vaccine Development:
In a collaborative project between academic institutions and pharmaceutical companies, this compound was used to develop novel polymeric carriers for mRNA vaccines targeting infectious diseases. The study demonstrated improved cellular uptake and immune response in preclinical models.
Mechanism of Action
The mechanism of action of tert-butyl 3,5-dioxomorpholine-4-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its reactivity is influenced by the presence of the tert-butyl ester group and the morpholine ring, which can participate in various chemical transformations.
Comparison with Similar Compounds
Key Differences :
- The dioxo groups in the target compound enhance electrophilicity, making it more reactive toward nucleophiles than the hydroxymethyl-substituted pyrrolidine analog .
Comparison with Other Morpholine Carboxylates
Tert-butyl morpholine-4-carboxylate
This simpler analog lacks the 3,5-dioxo modifications. The absence of ketone groups reduces electrophilicity, limiting its utility in reactions requiring activated intermediates.
Tert-butyl 2-oxomorpholine-4-carboxylate
With a single ketone group, this compound exhibits intermediate reactivity between the dioxo derivative and unmodified morpholine carboxylates.
Biological Activity
Tert-butyl 3,5-dioxomorpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships, physicochemical properties, and relevant case studies.
- Molecular Formula : C9H15NO4
- Molecular Weight : 201.22 g/mol
- CAS Number : 2891512-72-2
Structure-Activity Relationships (SAR)
The structure of this compound includes a morpholine ring which is known for its ability to interact with various biological targets. The dioxo and carboxylate functionalities contribute to its reactivity and potential binding affinity to biomolecules.
Key Findings from SAR Studies
- Binding Affinity : The presence of the tert-butyl group can modulate lipophilicity, which may enhance membrane permeability but can also lead to decreased metabolic stability .
- Functional Activity : Compounds with similar morpholine structures have shown varying degrees of activity against different targets, including receptors involved in neurological pathways .
Biological Activity
This compound has been evaluated for several biological activities:
- Neuroprotective Effects : In studies involving neurodegenerative models, compounds with similar structures exhibited protective effects on dopaminergic neurons, suggesting that this compound may also possess neuroprotective properties .
- Antioxidant Activity : The compound has been implicated in antioxidant activity, which is crucial for mitigating oxidative stress in various biological systems .
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study focused on a series of morpholine derivatives demonstrated that certain modifications led to significant neuroprotection in MPTP-induced mouse models of Parkinson's disease. The neuroprotective effects were attributed to the activation of dopamine receptors, particularly D3 receptors, highlighting the potential of this compound in treating neurodegenerative diseases .
Case Study 2: Structure-Activity Evaluation
An evaluation of various tert-butyl isosteres showed that while the tert-butyl group can enhance certain properties like solubility and permeability, it may also lead to increased lipophilicity and reduced metabolic stability. This balance is crucial when designing drugs that leverage the beneficial aspects of the tert-butyl group without compromising efficacy .
Table 1: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling Tert-butyl 3,5-dioxomorpholine-4-carboxylate in laboratory settings?
- Methodological Answer :
- Store in tightly sealed containers in a cool, well-ventilated area away from heat and ignition sources .
- Use explosion-proof equipment and grounded metal containers during transfers to mitigate electrostatic risks .
- Wear nitrile gloves, lab coats, and safety goggles. Ensure local exhaust ventilation to minimize inhalation exposure .
- In case of spills, evacuate the area, wear PPE, and use inert absorbents for containment .
Q. What are the standard synthetic routes for preparing this compound, and which parameters critically influence yield?
- Methodological Answer :
- Route 1 : Use a carbamate coupling strategy with tert-butyl chloroformate under anhydrous conditions (e.g., CH₂Cl₂, 0°C to room temperature) .
- Route 2 : Employ Mitsunobu-like conditions (e.g., DEAD, triphenylphosphine) for nucleophilic substitution or oxidation steps .
- Critical Parameters :
- Temperature control (e.g., exothermic reactions require gradual reagent addition at 0°C) .
- Solvent choice (polar aprotic solvents enhance nucleophilicity) .
- Purification via column chromatography (silica gel, gradient elution) to isolate high-purity product .
Q. How should researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- pH Stability : Test in buffered solutions (pH 1–13) at 25°C and 40°C, monitoring degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds .
- Avoid prolonged exposure to strong acids/bases or oxidizing agents, which may cleave the tert-butyl carbamate group .
Advanced Research Questions
Q. How can experimental design (e.g., DOE) optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer :
- Apply factorial design to evaluate factors like catalyst loading (e.g., Mo(CO)₆ for oxidation), solvent polarity, and reaction time .
- Example Table for DOE :
| Factor | Range Tested | Optimal Value | Effect on Yield |
|---|---|---|---|
| Temperature | 0–40°C | 25°C | Higher yields at moderate temps |
| Catalyst (mol%) | 1–5% | 3% | Maximizes conversion |
| Solvent | CH₂Cl₂, THF, DMF | CH₂Cl₂ | Enhances solubility |
- Use response surface methodology (RSM) to identify interactions between variables .
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- NMR : ¹³C DEPT-135 distinguishes quaternary carbons (e.g., tert-butyl group at δ 80–85 ppm) from CH/CH₂ groups .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error) to rule out isobaric impurities .
- X-ray Crystallography : Resolve stereochemical ambiguities in morpholine ring conformations .
Q. How should researchers address contradictions in stability data for this compound across studies?
- Methodological Answer :
- Replicate conflicting experiments under standardized conditions (e.g., identical pH, temperature, and purity levels) .
- Use kinetic modeling to compare degradation rates and identify hidden variables (e.g., trace metal ions from catalysts) .
- Publish raw datasets (HPLC chromatograms, TGA curves) for peer validation of stability claims .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
